An In-depth Technical Guide to Butyl Isocyanatoacetate (CAS Number 17046-22-9)
An In-depth Technical Guide to Butyl Isocyanatoacetate (CAS Number 17046-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl isocyanatoacetate (CAS No. 17046-22-9) is a versatile bifunctional molecule incorporating both a reactive isocyanate group and an ester moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the introduction of carboxymethyl functionalities and the construction of a variety of nitrogen-containing compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of its known applications in the synthesis of ureas, carbamates, and heterocyclic systems. While direct involvement in specific biological signaling pathways has not been extensively documented in publicly available literature, its utility as a scaffold in medicinal chemistry warrants further investigation.
Chemical and Physical Properties
Butyl isocyanatoacetate is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17046-22-9 | [2][3][4] |
| Molecular Formula | C₇H₁₁NO₃ | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| Boiling Point | 213 °C (lit.) | |
| Density | 1.06 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.43 (lit.) | |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| Solubility | Slightly soluble in water. | |
| Synonyms | Butyl 2-isocyanatoacetate, Isocyanatoacetic acid butyl ester, (Butoxycarbonyl)methyl isocyanate | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Butyl isocyanatoacetate.
| Spectroscopy | Key Features |
| ¹H NMR | Data available, typically showing signals for the butyl chain protons and the methylene protons adjacent to the isocyanate and ester groups. |
| ¹³C NMR | Data available, with characteristic peaks for the carbonyl carbons of the ester and isocyanate groups, as well as the carbons of the butyl chain and the methylene group. |
| IR Spectroscopy | A strong, characteristic absorption band for the isocyanate group (–N=C=O) is expected around 2250 cm⁻¹. A strong absorption for the ester carbonyl group (C=O) is also expected around 1750 cm⁻¹. |
Note: While direct spectral data was not available in the immediate search results, references to its existence on platforms like PubChem are noted.
Synthesis and Experimental Protocols
The synthesis of butyl isocyanatoacetate can be achieved through various methods, with a common approach being the reaction of butyl glycinate hydrochloride with a phosgene equivalent. A detailed, analogous procedure for the synthesis of the ethyl ester provides a reliable template.
Synthesis of Butyl Isocyanatoacetate (Adapted from a similar procedure)
This protocol is adapted from the synthesis of ethyl 2-isocyanatoacetate and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents.
Reaction Scheme:
Caption: Synthesis of Butyl Isocyanatoacetate.
Materials:
-
Butyl glycinate hydrochloride
-
Triphosgene (or a similar phosgene equivalent)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of butyl glycinate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triphosgene (0.4 eq).
-
To this mixture, add triethylamine (2.2 eq) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the amine and the appearance of the isocyanate peak).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude butyl isocyanatoacetate.
-
Purification can be achieved by vacuum distillation.
Reactivity and Applications in Organic Synthesis
The dual functionality of butyl isocyanatoacetate makes it a versatile reagent. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the ester group can be hydrolyzed or transesterified.
Reactions with Nucleophiles
The primary reactivity of the isocyanate group involves nucleophilic addition.
Caption: Reactivity of Butyl Isocyanatoacetate with Nucleophiles.
-
Reaction with Amines to form Ureas: Isocyanates react readily with primary and secondary amines to form substituted ureas.[5] This reaction is typically fast and proceeds in high yield.
-
Reaction with Alcohols to form Carbamates: In the presence of a catalyst, isocyanates react with alcohols to yield carbamates.[6]
-
Reaction with Thiols to form Thiocarbamates: The reaction with thiols produces thiocarbamates.
Experimental Protocol: Synthesis of a Urea Derivative
The following is a general procedure for the synthesis of a substituted urea from butyl isocyanatoacetate.
Materials:
-
Butyl isocyanatoacetate
-
A primary or secondary amine (e.g., aniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
To the stirred solution, add butyl isocyanatoacetate (1.0 eq) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Multicomponent Reactions and Heterocycle Synthesis
Isocyanatoacetates and their isocyanide analogues are valuable components in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step.[7][8] These reactions are particularly useful for generating libraries of compounds for drug discovery. While specific examples utilizing butyl isocyanatoacetate are not abundant in the literature, its structure is well-suited for participation in reactions like the Ugi and Passerini reactions, leading to the formation of peptide-like structures and functionalized heterocycles.[9]
Applications in Drug Development and Medicinal Chemistry
Isocyanates are important intermediates in the synthesis of numerous pharmaceuticals.[10] The ability to form stable urea and carbamate linkages is fundamental to the structure of many biologically active molecules. For instance, many kinase inhibitors feature a urea hinge-binding motif.
While there is a lack of specific studies detailing the biological activities of simple derivatives of butyl isocyanatoacetate, its potential as a scaffold in medicinal chemistry is significant. The ester functionality can be modified to tune solubility and pharmacokinetic properties, while the isocyanate group provides a handle for attaching the molecule to various pharmacophores. Isocyanide derivatives, which are closely related, have shown a range of biological activities including antibacterial, antifungal, and antitumor effects.[11]
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature linking butyl isocyanatoacetate or its simple derivatives to specific biological signaling pathways. The reactivity of the isocyanate group suggests potential for covalent modification of biological nucleophiles, such as cysteine or lysine residues in proteins. Such interactions could potentially modulate protein function and signaling, but this remains a speculative area requiring further experimental validation.
Safety Information
Butyl isocyanatoacetate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Butyl isocyanatoacetate is a valuable and reactive building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful tool for the synthesis of ureas, carbamates, and potentially diverse heterocyclic scaffolds. While its direct applications in drug development and its role in biological pathways are not yet well-defined, its chemical properties suggest significant potential for the creation of novel molecules with interesting pharmacological profiles. Further research into the biological activities of derivatives of butyl isocyanatoacetate is warranted.
Caption: General Experimental Workflow.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Butyl isocyanatoacetate | C7H11NO3 | CID 86921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butyl isocyanatoacetate - High purity | EN [georganics.sk]
- 4. scbt.com [scbt.com]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. butlerov.com [butlerov.com]
- 11. pubs.acs.org [pubs.acs.org]
